Phenylephrine 2-O-3'-O-Diglucuronide

Catalog No.
S14397013
CAS No.
M.F
C21H29NO14
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine 2-O-3'-O-Diglucuronide

Product Name

Phenylephrine 2-O-3'-O-Diglucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H29NO14

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1

InChI Key

VDQQBBUYOKHAOY-GYSDEIIGSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Phenylephrine 2-O-3'-O-Diglucuronide (Formula: C21H29NO14, MW: 519.45) is a highly polar, dual-conjugated phase II metabolite of the widespread α1-adrenergic receptor agonist phenylephrine. Following recent regulatory scrutiny regarding the low oral bioavailability (<1%) of phenylephrine due to extensive first-pass metabolism, precise quantification of its metabolic pathways has become a critical priority for pharmacokinetic (PK) and ADME studies [1]. Unlike the parent drug or mono-conjugated metabolites, the diglucuronide features extreme hydrophilicity and distinct mass spectrometric behavior. For bioanalytical laboratories, contract research organizations (CROs), and pharmaceutical developers, procuring this exact high-purity standard is essential for calibrating LC-MS/MS methods, validating enzymatic deconjugation protocols, and ensuring accurate mass-balance assessments in clinical trials.

Substituting Phenylephrine 2-O-3'-O-Diglucuronide with the parent phenylephrine, phenylephrine-3-O-glucuronide, or crude biological matrix extracts fundamentally compromises bioanalytical integrity. The diglucuronide possesses a significantly lower partition coefficient (logP) than the mono-glucuronide, meaning it elutes much earlier in standard reversed-phase chromatography, often falling into the void volume where severe matrix-induced ion suppression occurs [1]. Furthermore, during electrospray ionization (ESI), the diglucuronide is highly susceptible to in-source fragmentation, losing one glucuronic acid moiety to form an m/z 344 ion. If laboratories only procure the mono-glucuronide standard, they cannot account for this fragmentation, leading to an overestimation of the mono-metabolite and an inaccurate pharmacokinetic profile. Finally, crude matrix extracts lack the defined molar concentration required to validate the rigorous enzymatic hydrolysis conditions needed to cleave both glucuronide bonds.

HILIC Retention and Matrix Suppression Avoidance

Due to its dual glucuronic acid moieties, Phenylephrine 2-O-3'-O-Diglucuronide is exceptionally polar, making standard reversed-phase LC inadequate for accurate quantification. In Hydrophilic Interaction Liquid Chromatography (HILIC), the diglucuronide achieves a retention factor (k') greater than 4.5, effectively separating it from early-eluting endogenous matrix components. In contrast, the parent phenylephrine exhibits poor retention (k' < 1) on HILIC or elutes in the void volume in reversed-phase, suffering from >40% matrix-induced ion suppression [1]. By optimizing methods with the exact diglucuronide standard, laboratories can reduce matrix effects to below 15%.

Evidence DimensionChromatographic retention factor (k') and matrix effect (%)
Target Compound Datak' > 4.5 on HILIC columns; matrix-induced ion suppression < 15%
Comparator Or BaselinePhenylephrine parent drug (k' < 1 on HILIC; >40% ion suppression in reversed-phase void volume)
Quantified Difference>3-fold increase in retention factor; >60% reduction in matrix-induced ion suppression
ConditionsHydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS for plasma/urine matrices

Procurement of the exact diglucuronide standard is mandatory to optimize HILIC gradients and ensure accurate quantification of highly polar phase II metabolites without matrix interference.

Prevention of Mono-Glucuronide Overestimation via MRM Specificity

Accurate mass-balance requires differentiating the diglucuronide ([M+H]+ m/z 520.4) from the mono-glucuronide ([M+H]+ m/z 344.1). Under standard positive electrospray ionization (ESI+) conditions, the diglucuronide can undergo 15-25% in-source fragmentation, spontaneously losing one glucuronide group to generate an m/z 344.1 ion [1]. If a bioanalytical method is not chromatographically optimized using the pure diglucuronide standard to resolve these peaks, this fragmentation will artificially inflate the mono-glucuronide signal by up to 25%, skewing the metabolic profile.

Evidence DimensionPrecursor-to-product ion transitions (m/z) and in-source fragmentation rate
Target Compound DataPrecursor m/z 520.4 ([M+H]+); transitions to m/z 344.1 and 168.1
Comparator Or BaselinePhenylephrine mono-glucuronide (Precursor m/z 344.1)
Quantified DifferenceThe diglucuronide undergoes 15-25% in-source fragmentation to m/z 344.1, which artificially inflates mono-glucuronide quantification if not chromatographically resolved
ConditionsPositive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode

Procuring the pure diglucuronide standard is critical to calibrate mass spectrometer source parameters and prevent false-positive quantification of the mono-glucuronide.

Validation of Complete Deconjugation in Total Phenylephrine Assays

In clinical studies measuring total systemic phenylephrine, samples undergo enzymatic hydrolysis to revert metabolites back to the parent drug. The diglucuronide represents a sterically hindered, dual-conjugated target that requires >12-16 hours of incubation with broad-spectrum β-glucuronidase (e.g., from Helix pomatia) for >95% cleavage. In contrast, the less hindered mono-glucuronide achieves >95% hydrolysis in just 2-4 hours [1]. Using the diglucuronide standard is the only way to quantitatively verify that sample preparation protocols are sufficiently rigorous to prevent under-reporting of total phenylephrine.

Evidence DimensionTime to >95% enzymatic hydrolysis
Target Compound DataRequires >12-16 hours of incubation with broad-spectrum β-glucuronidase for complete cleavage
Comparator Or BaselinePhenylephrine mono-glucuronide (achieves >95% hydrolysis in 2-4 hours)
Quantified Difference~4-fold longer incubation time required to achieve complete deconjugation compared to the mono-glucuronide
ConditionsIncubation with Helix pomatia β-glucuronidase at 37°C in buffered human plasma/urine

Laboratories must procure the diglucuronide standard to validate their sample preparation protocols; failing to optimize for the diglucuronide leads to severe under-reporting of total systemic phenylephrine.

Development of HILIC-MS/MS Bioanalytical Methods

Because of its extreme polarity, Phenylephrine 2-O-3'-O-Diglucuronide is the targeted reference standard for developing and validating HILIC-MS/MS methods. It allows analytical chemists to establish precise retention time markers and optimize gradient conditions to avoid the void-volume matrix suppression that typically plagues highly hydrophilic phase II metabolites during pharmacokinetic profiling [1].

In-Source Fragmentation Calibration in Mass Spectrometry

For ADME profiling, distinguishing between mono- and di-glucuronides is critical. This standard is used to calibrate mass spectrometer source parameters (such as declustering potential and capillary voltage) to minimize in-source fragmentation, ensuring that the diglucuronide does not artificially contribute to the mono-glucuronide MRM transition channel [1].

Optimization of Enzymatic Hydrolysis Protocols for Clinical Assays

Clinical laboratories measuring total phenylephrine exposure must ensure complete deconjugation of all phase II metabolites. Procuring this specific diglucuronide standard allows labs to determine the exact concentration of β-glucuronidase and the precise incubation time required to fully cleave dual-conjugated species, preventing false-negative quantification in clinical trials [2].

XLogP3

-4.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

519.15880460 g/mol

Monoisotopic Mass

519.15880460 g/mol

Heavy Atom Count

36

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